3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Benzoyl and Pyridinylmethyl Groups: These groups can be attached through Friedel-Crafts acylation and alkylation reactions, respectively.
Nitration of the Phenyl Ring: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and pyridinylmethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzoyl and pyridinylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted benzoyl and pyridinylmethyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-Hydroxy-4-(4-ethoxybenzoyl)-5-(4-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the isopropoxy and nitro groups, in particular, distinguishes it from similar compounds and may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H25N3O6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25N3O6/c1-16(2)36-22-10-9-20(12-17(22)3)25(31)23-24(19-7-4-8-21(13-19)30(34)35)29(27(33)26(23)32)15-18-6-5-11-28-14-18/h4-14,16,24,31H,15H2,1-3H3/b25-23- |
InChI Key |
RJDNMABUOIBSJK-BZZOAKBMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O)OC(C)C |
Origin of Product |
United States |
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